molecular formula C12H16N2O3S B12102401 4-methyl-N-(2-oxopiperidin-3-yl)benzenesulfonamide

4-methyl-N-(2-oxopiperidin-3-yl)benzenesulfonamide

Cat. No.: B12102401
M. Wt: 268.33 g/mol
InChI Key: PALMXGBKWJQTIS-UHFFFAOYSA-N
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Description

4-methyl-N-(2-oxopiperidin-3-yl)benzenesulfonamide is a chemical compound with a complex structure that includes a piperidine ring, a sulfonamide group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-oxopiperidin-3-yl)benzenesulfonamide typically involves multiple steps. One common method starts with the acylation of L-(+)-ornithine hydrochloride with acetyl chloride in methanol, followed by a series of reactions including cyclization and sulfonation . The reaction conditions often require controlled temperatures and the use of specific reagents such as Rh2(OAc)4 and chlorobenzene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-oxopiperidin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a secondary amine.

Scientific Research Applications

4-methyl-N-(2-oxopiperidin-3-yl)benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme mechanisms and protein interactions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-oxopiperidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit carbonic anhydrase IX, which is overexpressed in certain cancer cells . This inhibition disrupts the enzyme’s function, leading to changes in cellular pH and metabolic pathways, ultimately affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-(2-oxopiperidin-3-yl)benzenesulfonamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical properties and biological activities. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it particularly valuable in cancer research .

Properties

IUPAC Name

4-methyl-N-(2-oxopiperidin-3-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-9-4-6-10(7-5-9)18(16,17)14-11-3-2-8-13-12(11)15/h4-7,11,14H,2-3,8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALMXGBKWJQTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CCCNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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